molecular formula C11H15NO4 B075589 ethyl 6-hydroxy-4-oxo-2-propyl-1H-pyridine-3-carboxylate CAS No. 1211-05-8

ethyl 6-hydroxy-4-oxo-2-propyl-1H-pyridine-3-carboxylate

Cat. No. B075589
CAS RN: 1211-05-8
M. Wt: 225.24 g/mol
InChI Key: GJCOGOMPYMFFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-hydroxy-4-oxo-2-propyl-1H-pyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known by its chemical formula, C13H15NO4, and is often referred to as EHPPOC. The purpose of

Mechanism Of Action

The mechanism of action of EHPPOC is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway, which is a key regulator of inflammation. EHPPOC has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.

Biochemical And Physiological Effects

EHPPOC has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. EHPPOC has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages And Limitations For Lab Experiments

One of the main advantages of using EHPPOC in lab experiments is its relatively simple synthesis method. EHPPOC is also stable under normal laboratory conditions and can be easily stored. However, one limitation of using EHPPOC in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on EHPPOC. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Another area of interest is its potential use as a tool for investigating the role of inflammation and oxidative stress in various disease states. Additionally, further research is needed to fully understand the mechanism of action of EHPPOC and to optimize its synthesis and formulation for use in therapeutic applications.

Synthesis Methods

The synthesis of EHPPOC involves the condensation of ethyl acetoacetate and 3-acetylpyridine in the presence of a base catalyst. The resulting product is then hydrolyzed to yield EHPPOC. The synthesis of EHPPOC is a relatively simple process and can be carried out in a laboratory setting using standard laboratory equipment.

Scientific Research Applications

EHPPOC has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the most promising research has focused on its ability to act as an anti-inflammatory and antioxidant agent. EHPPOC has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in various cell and animal models.

properties

CAS RN

1211-05-8

Product Name

ethyl 6-hydroxy-4-oxo-2-propyl-1H-pyridine-3-carboxylate

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 4-hydroxy-6-oxo-2-propyl-1H-pyridine-3-carboxylate

InChI

InChI=1S/C11H15NO4/c1-3-5-7-10(11(15)16-4-2)8(13)6-9(14)12-7/h6H,3-5H2,1-2H3,(H2,12,13,14)

InChI Key

GJCOGOMPYMFFHP-UHFFFAOYSA-N

Isomeric SMILES

CCCC1=C(C(=O)C=C(N1)O)C(=O)OCC

SMILES

CCCC1=C(C(=CC(=O)N1)O)C(=O)OCC

Canonical SMILES

CCCC1=C(C(=O)C=C(N1)O)C(=O)OCC

synonyms

1,6-Dihydro-4-hydroxy-6-oxo-2-propylnicotinic acid ethyl ester

Origin of Product

United States

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